Cas no 1817-74-9 (Bis(4-nitrophenyl)methane)
Bis(4-nitrophenyl)methane Chemical and Physical Properties
Names and Identifiers
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- 4,4'-Dinitrodiphenylmethane
- 1-nitro-4-[(4-nitrophenyl)methyl]benzene
- 4,4'-Dinitrophenylmethane
- BIS(4-NITROPHENYL)METHANE
- 1,1'-Methylenebis[4-nitrobenzene]
- Bis(p-nitrophenyl)methane
- NSC 631621
- NSC 6337
- p,p'-Dinitrodiphenylmethane
- Benzene, 1,1'-methylenebis[4-nitro-
- Methane, bis(p-nitrophenyl)-
- MLS002637880
- GLBZQZXDUTUCGK-UHFFFAOYSA-N
- NSC631621
- 1,1'-methanediylbis(4-nitrobenzene)
- Benzene, 1,1'-methylenebis(4-nitro-
- NSC6337
- Bis-(p-nitrophenyl)-methane
- Oprea1_157572
- Benzene,1'-methylen
- FT-0696307
- EINECS 217-330-8
- AS-62219
- DTXSID1061992
- 1817-74-9
- CHEMBL1880969
- NSC-6337
- 4,4-DINITRODIPHENYLMETHANE
- Benzene,1'-methylenebis[4-nitro-
- T70458
- AI3-03273
- 1-Nitro-4-(4-nitrobenzyl)benzene #
- AKOS003245347
- NSC-631621
- SMR001547392
- Hydroxy(4-(4-(hydroxy(oxido)amino)benzyl)phenyl)azane oxide
- SCHEMBL44366
- D0833
- CS-0157624
- HMS3093E04
- 4,4/'-DINITRODIPHENYLMETHANE
- p,p'-Dinitrodiphenylmethan
- MFCD00059184
- Benzene, 1,1'-methylenebis*4-nitro-
- NS00025981
- SY112056
- BBL004036
- STK396590
- Bis(4-nitrophenyl)methane
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- MDL: MFCD00059184
- Inchi: 1S/C13H10N2O4/c16-14(17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(18)19/h1-8H,9H2
- InChI Key: GLBZQZXDUTUCGK-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)CC1C=CC(=CC=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 258.06400
- Monoisotopic Mass: 258.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 91.6
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.341±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 187.0 to 191.0 deg-C
- Boiling Point: 445.1°Cat760mmHg
- Flash Point: 221°C
- Refractive Index: 1.631
- Solubility: Insuluble (4.9E-4 g/L) (25 ºC),
- PSA: 91.64000
- LogP: 4.14020
- Solubility: Not determined
Bis(4-nitrophenyl)methane Customs Data
- HS CODE:2904209090
- Customs Data:
China Customs Code:
2904209090Overview:
2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Bis(4-nitrophenyl)methane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40645-1g |
4,4-DINITRODIPHENYLMETHANE |
1817-74-9 | 98% | 1g |
¥444.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40645-250mg |
4,4-DINITRODIPHENYLMETHANE |
1817-74-9 | 98% | 250mg |
¥230.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40645-5g |
4,4-DINITRODIPHENYLMETHANE |
1817-74-9 | 98% | 5g |
¥1844.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40645-25g |
4,4-DINITRODIPHENYLMETHANE |
1817-74-9 | 98% | 25g |
¥7394.0 | 2023-09-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DL875-200mg |
Bis(4-nitrophenyl)methane |
1817-74-9 | 99.0%(GC) | 200mg |
¥213.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DL875-1g |
Bis(4-nitrophenyl)methane |
1817-74-9 | 99.0%(GC) | 1g |
¥670.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0833-1G |
4,4'-Dinitrodiphenylmethane |
1817-74-9 | >99.0%(GC) | 1g |
¥465.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0833-5G |
4,4'-Dinitrodiphenylmethane |
1817-74-9 | >99.0%(GC) | 5g |
¥1750.00 | 2024-04-17 | |
| abcr | AB142634-1 g |
4,4'-Dinitrophenylmethane, 99%; . |
1817-74-9 | 99% | 1 g |
€112.00 | 2023-07-20 | |
| abcr | AB142634-5 g |
4,4'-Dinitrophenylmethane, 99%; . |
1817-74-9 | 99% | 5 g |
€306.80 | 2023-07-20 |
Bis(4-nitrophenyl)methane Suppliers
Bis(4-nitrophenyl)methane Related Literature
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1. Proton abstraction from bis-(2,4-dinitrophenyl)methane by methoxide ionPatrick G. Farrell,Paula Fogel,Alain-Pierre Chatrousse,Jacques Lelièvre,Fran?ois Terrier J. Chem. Soc. Perkin Trans. 2 1985 51
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2. Dielectric studies. Part 14.—Mesomeric and coupled ring rotation mechanismsD. B. Farmer,S. Walker Trans. Faraday Soc. 1967 63 966
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3. Ionic liquid-mediated solvothermal synthesis of 4,4′-methylenediphenyl diisocyanate (MDI): an efficient and environment-friendly processC. W. Duan,J. You,B. Liu,J. L. Ma,H. P. Zhou,H. B. Zhang,J. Zhang New J. Chem. 2018 42 12243
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4. Rates of proton abstraction from 4-nitrobenzyl halidesAlain Pierre Chatrousse,Fran?ois Terrier,Fouad M. Fouad,Patrick G. Farrell J. Chem. Soc. Perkin Trans. 2 1979 1243
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Chandan Chaudhari,Katsutoshi Sato,Yasuyuki Ikeda,Kenji Terada,Naoya Abe,Katsutoshi Nagaoka New J. Chem. 2021 45 9743
Additional information on Bis(4-nitrophenyl)methane
Bis(4-nitrophenyl)methane: A Comprehensive Overview
Bis(4-nitrophenyl)methane (CAS No. 1817-74-9) is a significant compound in the field of organic chemistry, particularly in the areas of material science and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications and properties. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to Bis(4-nitrophenyl)methane.
Chemical Structure and Properties
Bis(4-nitrophenyl)methane is a derivative of benzene, specifically a bis-aryl methane compound where each aryl group is substituted with a nitro group at the para position. The molecular formula of this compound is C13H10N2O4, and its molecular weight is approximately 258.23 g/mol. The presence of the nitro groups imparts significant electronic and steric effects, making Bis(4-nitrophenyl)methane a valuable intermediate in various chemical reactions.
The compound exhibits strong electron-withdrawing properties due to the nitro groups, which can influence its reactivity and stability. It is generally insoluble in water but shows good solubility in organic solvents such as dichloromethane, acetone, and ethanol. These solubility characteristics make it suitable for use in solution-based reactions and processes.
Synthesis Methods
The synthesis of Bis(4-nitrophenyl)methane can be achieved through several routes, each with its own advantages and limitations. One common method involves the Friedel-Crafts alkylation of 4-nitrobenzene with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds via the formation of a carbocation intermediate, which then reacts with another molecule of 4-nitrobenzene to form the desired product.
An alternative approach involves the reaction of 4-nitrobenzyl chloride with sodium 4-nitrobenzenesulfonate in an aqueous medium. This method offers better control over the reaction conditions and can yield higher purity products. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted synthesis or employing catalysts derived from renewable resources.
Applications in Material Science
Bis(4-nitrophenyl)methane has found applications in various areas of material science due to its unique electronic properties. One notable application is in the development of nonlinear optical materials. The strong electron-withdrawing nature of the nitro groups enhances the second-order nonlinear optical (NLO) properties of these materials, making them suitable for use in optical devices such as frequency doublers and optical switches.
In addition to NLO materials, Bis(4-nitrophenyl)methane has been used as a building block for constructing supramolecular assemblies and self-assembled monolayers (SAMs). These assemblies exhibit interesting surface properties and can be used in sensor technologies and surface coatings. The ability to fine-tune the properties of these materials by varying the substituents on the aryl groups makes them highly versatile for different applications.
Pharmaceutical Research and Drug Development
In the realm of pharmaceutical research, Bis(4-nitrophenyl)methane has shown promise as a lead compound for developing new drugs. The nitro groups can be reduced to amino groups under appropriate conditions, which can then be further functionalized to introduce various pharmacophores. This versatility makes it an attractive starting material for drug discovery programs targeting specific biological pathways.
Recent studies have explored the use of derivatives of Bis(4-nitrophenyl)methane as potential anticancer agents. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives exhibited significant cytotoxic activity against various cancer cell lines. The mechanism of action was attributed to their ability to disrupt cellular processes such as DNA replication and protein synthesis.
Safety Considerations and Handling
Bis(4-nitrophenyl)methane, it is important to adhere to standard safety protocols due to its potential hazards. The compound should be stored in a well-ventilated area away from heat sources and incompatible materials. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling to minimize exposure risks.
In case of accidental exposure, immediate first aid measures should be taken followed by medical attention if necessary. It is also advisable to consult material safety data sheets (MSDS) for detailed information on handling and disposal procedures.
Conclusion
Bis(4-nitrophenyl)methane (CAS No. 1817-74-9) is a multifaceted compound with significant potential in both material science and pharmaceutical research. Its unique chemical structure endows it with valuable properties that make it suitable for a wide range of applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in various scientific fields.
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